molecular formula C5H8O2S B13674704 S-(3-Oxopropyl) ethanethioate

S-(3-Oxopropyl) ethanethioate

Cat. No.: B13674704
M. Wt: 132.18 g/mol
InChI Key: LLGHPZSANAZMFY-UHFFFAOYSA-N
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Description

S-(3-Oxopropyl) ethanethioate: is an organic compound with the molecular formula C5H8O2S. It is also known as ethanethioic acid, S-(3-oxopropyl) ester. This compound is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester. Thioesters are known for their reactivity and are commonly found in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Oxopropyl) ethanethioate typically involves the reaction of potassium thioacetate with acrolein. The reaction is carried out in a solvent mixture containing pyridine and glacial acetic acid. Dichloromethane is added to dissolve the potassium thioacetate at room temperature. Acrolein is then added to the reaction mixture with constant stirring for 12 hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the mixture is evaporated in vacuo, and the residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: S-(3-Oxopropyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thioester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the thioester group under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Thioester derivatives with substituted nucleophiles.

Scientific Research Applications

Chemistry: S-(3-Oxopropyl) ethanethioate is used as an intermediate in organic synthesis. Its reactivity makes it a valuable compound for the preparation of various thioester derivatives.

Biology: In biological research, thioesters like this compound are studied for their role in enzyme-catalyzed reactions. They are involved in the synthesis of fatty acids and other essential biomolecules.

Medicine: Thioesters are investigated for their potential therapeutic applications. They are studied for their role in drug delivery systems and as prodrugs that release active pharmaceutical ingredients upon hydrolysis.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of S-(3-Oxopropyl) ethanethioate involves its reactivity as a thioester. Thioesters are known to undergo nucleophilic acyl substitution reactions, where the sulfur atom acts as a leaving group. This reactivity is exploited in various biochemical and synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the thioester group.

Comparison with Similar Compounds

Uniqueness: S-(3-Oxopropyl) ethanethioate is unique due to the presence of the oxopropyl group, which imparts specific reactivity and makes it suitable for particular synthetic and biochemical applications. Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis highlight its importance in research and industry.

Properties

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

S-(3-oxopropyl) ethanethioate

InChI

InChI=1S/C5H8O2S/c1-5(7)8-4-2-3-6/h3H,2,4H2,1H3

InChI Key

LLGHPZSANAZMFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC=O

Origin of Product

United States

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